tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Flat, aromatic fragments often fail to engage challenging targets. This Boc-protected azaspiro[3.4]oct-6-ene provides a saturated, three-dimensional scaffold (Fsp³ 0.75) with defined exit vectors. • High Fsp³ (0.75) for improved developability & reduced off-target promiscuity • logP 2.01, PSA 30 Ų - ideal for CNS drug candidates per Pajouhesh & Lenz criteria • Cyclopentene double bond enables orthogonal diversification (epoxidation, cross-coupling) • Boc group allows selective acidic deprotection for downstream functionalization Procurement: In stock from multiple suppliers; ships ambient.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1638768-92-9
Cat. No. B1529232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
CAS1638768-92-9
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC=CC2
InChIInChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-5H,6-9H2,1-3H3
InChIKeyFCJJOVIWSSZKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: Spirocyclic Building Block


tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS 1638768-92-9) is a Boc-protected spirocyclic amine building block featuring a fused azetidine–cyclopentene ring system [1]. It belongs to the azaspiro[3.4]octane family developed by the Carreira group as multifunctional modules for drug discovery, offering defined exit vectors for three-dimensional chemical space exploration [2]. The compound possesses a logP of 2.01, a fraction of sp³-hybridized carbons (Fsp³) of 0.75, and a polar surface area of 30 Ų [1]. These properties support its utility in fragment-based library design and scaffold functionalization programs where saturated, three-dimensional character is prioritized over flat aromatic architectures [2].

Why tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate Cannot Be Replaced


Generic substitution among spirocyclic building blocks is precluded by the compound's unique combination of an unsaturated cyclopentene ring fused to an azetidine via a spiro junction [1]. The double bond in the cyclopentene moiety provides a synthetic handle (e.g., for epoxidation, dihydroxylation, or cross-coupling) that is absent in the saturated analog tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (CAS 1638771-23-9) . Furthermore, the [3.4] ring system defines specific exit vector geometry distinct from [3.3] or [3.5] spirocycles, directly impacting scaffold topology and biological target complementarity [2]. The Boc protecting group enables orthogonal deprotection under acidic conditions, a critical feature for downstream diversification that distinguishes it from other N-protected variants [1].

Key Differentiation Evidence for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate


High Fsp³: Advantage Over Flat Aromatics

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.75, as computed from its structure [1]. This value is characteristic of spirocyclic building blocks with high three-dimensional character, contrasting with flat aromatic scaffolds that typically show Fsp³ < 0.3 [2]. Higher Fsp³ correlates with increased clinical success rates and improved physicochemical property profiles in drug candidates [2].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Cyclopentene Double Bond as a Synthetic Handle

The cyclopentene double bond in tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate provides a reactive site for transformations such as epoxidation, dihydroxylation, hydroboration, and cross-coupling that are unavailable in the fully saturated analog tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (CAS 1638771-23-9) [1]. The saturated analog, with molecular formula C₁₂H₂₁NO₂ and molecular weight 211.30 g/mol, lacks this degree of unsaturation and therefore cannot undergo olefin-selective transformations without prior functionalization .

Synthetic Chemistry Scaffold Diversification Late-Stage Functionalization

Balanced LogP and PSA for CNS Penetration

The compound exhibits a computed logP of 2.01 and a polar surface area (PSA) of 30 Ų [1]. These values fall within favorable ranges for both oral absorption (Lipinski guidelines: logP < 5, PSA < 140 Ų) and blood–brain barrier penetration (typically logP 1–4, PSA < 90 Ų) [2]. In comparison, oxa-azaspiro[3.4]octane analogs incorporate an oxygen heteroatom that increases PSA (e.g., by ~9 Ų per oxygen) and reduces logP (by ~0.5–1.0 log units), which may compromise CNS penetration for certain applications [3].

Physicochemical Property Optimization Drug Design ADME

Conformational Restriction via Spiro Junction

The compound has only 2 rotatable bonds (the tert-butyl ester group) due to the rigid spiro junction that locks the azetidine and cyclopentene rings [1]. In contrast, a linear Boc-protected amine building block of comparable molecular weight, such as tert-butyl (cyclopent-3-en-1-yl)carbamate (C₁₀H₁₇NO₂, MW 183.25 g/mol), has 3 rotatable bonds, while the saturated analog tert-butyl (cyclopentyl)carbamate has 2 rotatable bonds but lacks the spiro junction's three-dimensional exit vector geometry [2].

Conformational Analysis Ligand Efficiency Scaffold Design

Multi-Vendor Purity and Batch Consistency

The compound is commercially available from multiple validated suppliers with documented purity specifications: 95% (Bidepharm, batch-specific NMR, HPLC, GC reports available) , 97% (Beyotime) , and NLT 98% (MolCore) . This multi-vendor availability with converging purity specifications (95–98%) provides procurement flexibility and batch-to-batch reliability. In contrast, the saturated analog tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is primarily available at 95% purity from fewer suppliers, and the unsaturated analog without Boc protection (2-azaspiro[3.4]oct-6-ene) requires additional synthetic steps for N-protection .

Procurement Quality Control Reproducibility

Metabolic Stability from Spirocyclic Scaffold

Spirocyclic scaffolds, including azaspiro[3.4]octane systems, have been reported to confer increased metabolic stability compared to their monocyclic or acyclic counterparts by reducing susceptibility to cytochrome P450-mediated oxidation [1][2]. Specifically, the quaternary spiro carbon prevents oxidative dealkylation pathways common in non-spirocyclic tertiary amines, while the rigid bicyclic structure limits metabolic soft spots accessible to CYP enzymes [2]. The unsaturated cyclopentene ring in this compound may further modulate metabolism by presenting an olefin that, while potentially reactive, is sterically shielded by the spiro junction [1].

Metabolic Stability Drug Metabolism Spirocycle Advantage

Optimal Applications for tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate


Fragment-Based Libraries with High Fsp³

With an Fsp³ of 0.75, tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is ideally suited for inclusion in fragment libraries designed to escape the 'flatland' of traditional aromatic screening collections [1]. Fragment-based screening programs that prioritize three-dimensional, saturated scaffolds for target engagement can leverage this compound's spirocyclic geometry to probe binding pockets inaccessible to planar fragments. Following the principles established by Lovering et al., the high Fsp³ correlates with improved clinical developability, reduced off-target promiscuity, and enhanced aqueous solubility profiles [2].

CNS Drug Discovery with BBB Penetration

The compound's logP of 2.01 and PSA of 30 Ų place it within the optimal property space for CNS drug candidates as defined by Pajouhesh and Lenz [1]. These values satisfy the key thresholds for passive BBB permeation (logP 1–4, PSA < 90 Ų), distinguishing it from more polar oxa-azaspiro[3.4]octane analogs that may exceed PSA limits [2]. Medicinal chemistry teams pursuing neurological targets should prioritize this scaffold for lead generation campaigns where CNS exposure is a critical success factor.

Olefin Functionalization for Late-Stage Diversification

The presence of the cyclopentene double bond enables diversification strategies that are impossible with the saturated analog [1]. Research groups planning epoxidation–ring opening sequences, olefin cross-metathesis, hydroboration–oxidation, or dihydroxylation reactions should procure this unsaturated spirocycle as the preferred starting material. The double bond serves as a latent functional handle that can be selectively transformed in the presence of the Boc-protected azetidine nitrogen, enabling orthogonal synthetic sequences [2].

Scaffold-Hopping with Conformational Rigidity

When replacing linear or monocyclic amine motifs in lead compounds, this spirocyclic building block introduces conformational rigidity through its spiro junction, reducing the entropic penalty upon target binding [1]. With only two rotatable bonds, it offers a significant entropic advantage over flexible linear analogs containing three or more rotatable bonds [2]. Lead optimization programs seeking to improve ligand efficiency and binding affinity through conformational pre-organization should select this scaffold for systematic scaffold-hopping studies.

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